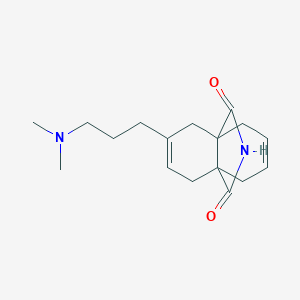
7-Bromo-1,3,5-cyclooctatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,3,5-cyclooctatriene (BCT) is a cyclic hydrocarbon that has been extensively studied for its unique properties and potential applications in scientific research. BCT is a highly reactive molecule due to the presence of a strained triple bond, which makes it a versatile building block for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-1,3,5-cyclooctatriene is not well understood. However, it is believed that 7-Bromo-1,3,5-cyclooctatriene reacts with nucleophiles, such as water and amines, to form adducts. The adducts can undergo further reactions, such as hydrolysis and oxidation, to form various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Bromo-1,3,5-cyclooctatriene are not well understood. However, it has been reported that 7-Bromo-1,3,5-cyclooctatriene can inhibit the growth of certain cancer cells and bacteria. 7-Bromo-1,3,5-cyclooctatriene has also been reported to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Bromo-1,3,5-cyclooctatriene in lab experiments include its high reactivity, versatility, and ease of synthesis. However, the limitations of using 7-Bromo-1,3,5-cyclooctatriene in lab experiments include its instability, toxicity, and potential for explosive reactions.
Future Directions
There are several future directions for the study of 7-Bromo-1,3,5-cyclooctatriene. One direction is the development of new synthesis methods for 7-Bromo-1,3,5-cyclooctatriene and its derivatives. Another direction is the study of the mechanism of action of 7-Bromo-1,3,5-cyclooctatriene and its derivatives. Additionally, the potential applications of 7-Bromo-1,3,5-cyclooctatriene and its derivatives in drug discovery and catalysis should be explored further.
Synthesis Methods
The synthesis of 7-Bromo-1,3,5-cyclooctatriene can be achieved through several methods, including the Diels-Alder reaction, the Birch reduction, and the electrocyclic ring opening/closure reaction. The Diels-Alder reaction involves the reaction of cyclooctatetraene with bromine to form 7-Bromo-1,3,5-cyclooctatriene. The Birch reduction involves the reduction of benzene with sodium in liquid ammonia, followed by bromination to form 7-Bromo-1,3,5-cyclooctatriene. The electrocyclic ring opening/closure reaction involves the reaction of cyclooctatetraene with bromine in the presence of a Lewis acid catalyst to form 7-Bromo-1,3,5-cyclooctatriene.
Scientific Research Applications
7-Bromo-1,3,5-cyclooctatriene has been extensively studied for its potential applications in scientific research. 7-Bromo-1,3,5-cyclooctatriene has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. 7-Bromo-1,3,5-cyclooctatriene has also been used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. 7-Bromo-1,3,5-cyclooctatriene has also been used as a probe for studying the mechanism of enzyme-catalyzed reactions.
properties
CAS RN |
16327-13-2 |
|---|---|
Molecular Formula |
C8H9Br |
Molecular Weight |
185.06 g/mol |
IUPAC Name |
(1Z,3Z,5Z)-7-bromocycloocta-1,3,5-triene |
InChI |
InChI=1S/C8H9Br/c9-8-6-4-2-1-3-5-7-8/h1-6,8H,7H2/b2-1-,5-3-,6-4- |
InChI Key |
CJZXWYXQEJTDRN-XCADPSHZSA-N |
Isomeric SMILES |
C1/C=C\C=C/C=C\C1Br |
SMILES |
C1C=CC=CC=CC1Br |
Canonical SMILES |
C1C=CC=CC=CC1Br |
synonyms |
(1Z,3Z,5Z)-7-bromocycloocta-1,3,5-triene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)

![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)









